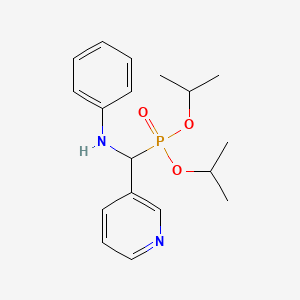

Diisopropyl ((phenylamino)(pyridin-3-yl)methyl)phosphonate

Descripción

Diisopropyl ((phenylamino)(pyridin-3-yl)methyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenylamino and pyridin-3-ylmethyl moiety

Propiedades

IUPAC Name |

N-[di(propan-2-yloxy)phosphoryl-pyridin-3-ylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N2O3P/c1-14(2)22-24(21,23-15(3)4)18(16-9-8-12-19-13-16)20-17-10-6-5-7-11-17/h5-15,18,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYFHISWXIVMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl ((phenylamino)(pyridin-3-yl)methyl)phosphonate typically involves the reaction of diisopropyl phosphite with a suitable phenylamino and pyridin-3-ylmethyl precursor. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran and dichloromethane, and the reaction may be catalyzed by bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

Diisopropyl ((phenylamino)(pyridin-3-yl)methyl)phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Substitution: The phenylamino and pyridin-3-ylmethyl groups can participate in nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.